

Technical Guide: 2-((Trimethylsilyl)ethynyl)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-((Trimethylsilyl)ethynyl)aniline

Cat. No.: B017908

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((Trimethylsilyl)ethynyl)aniline is a versatile bifunctional organic compound featuring both a nucleophilic aniline moiety and a protected terminal alkyne. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its known applications.

Chemical and Physical Properties

The fundamental properties of **2-((Trimethylsilyl)ethynyl)aniline** are summarized in the table below. This data is essential for its proper handling, characterization, and use in chemical reactions.

Property	Value	References
Molecular Weight	189.33 g/mol	[1] [2] [3] [4]
Molecular Formula	C ₁₁ H ₁₅ NSi	[2] [4]
CAS Number	103529-16-4	[1]
Appearance	Colorless to Yellow Liquid	[5]
Density	0.94 g/mL at 25 °C	[1] [5]
Boiling Point	120 °C at 0.1 mmHg	[1] [4]
Refractive Index	1.564	[1] [5]

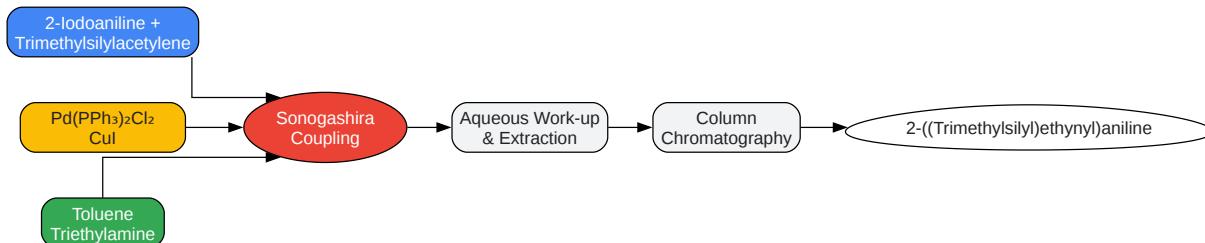
Synthesis

The most common and efficient method for the synthesis of **2-((trimethylsilyl)ethynyl)aniline** is the Sonogashira coupling reaction.[\[6\]](#) This palladium-catalyzed cross-coupling reaction involves the reaction of a 2-haloaniline (typically 2-iodoaniline or 2-bromoaniline) with trimethylsilylacetylene in the presence of a copper(I) co-catalyst and a base.

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the synthesis of **2-((trimethylsilyl)ethynyl)aniline** from 2-iodoaniline and trimethylsilylacetylene.

Materials:


- 2-Iodoaniline
- Trimethylsilylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
- Copper(I) iodide (CuI)
- Triethylamine (TEA)
- Anhydrous toluene

- Argon or Nitrogen gas supply
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum, add 2-iodoaniline (1.0 eq).
- Catalyst and Co-catalyst Addition: Under a gentle stream of inert gas (Argon or Nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).
- Solvent and Reagent Addition: Add anhydrous toluene (10 mL/mmol of 2-iodoaniline) and triethylamine (2.0 eq) to the flask via syringe.
- Addition of Alkyne: Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture via syringe.
- Reaction Conditions: Heat the reaction mixture to 70°C and stir under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove the catalyst residues.
- Purification: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure **2-((trimethylsilyl)ethynyl)aniline**.

Synthetic Workflow

[Click to download full resolution via product page](#)

Synthetic workflow for **2-((Trimethylsilyl)ethynyl)aniline**.

Applications in Organic Synthesis

2-((Trimethylsilyl)ethynyl)aniline serves as a key intermediate in the synthesis of various nitrogen-containing heterocyclic compounds. The trimethylsilyl group acts as a protecting group for the terminal alkyne, which can be readily deprotected under mild basic or fluoride-mediated conditions to reveal the free alkyne. This free alkyne can then participate in a variety of cyclization and coupling reactions.

The aniline functionality can also be derivatized or utilized as a nucleophile in various transformations. This dual reactivity allows for the construction of complex molecular architectures from a relatively simple starting material. For instance, it is a precursor for the synthesis of certain quinoline derivatives.^[1]

Biological Activity and Signaling Pathways

Despite its utility as a synthetic building block, a thorough search of the public scientific literature and chemical databases reveals no reported biological activity or studies on the involvement of **2-((trimethylsilyl)ethynyl)aniline** in cellular signaling pathways. Its application appears to be confined to the realm of chemical synthesis. While substituted anilines as a class have been investigated for various biological activities, including as kinase inhibitors, this specific compound has not been the subject of such studies.^{[7][8][9]} The focus of research on

silylated molecules in a biological context has been primarily on their use as protecting groups, for modifying pharmacokinetic properties, or in drug delivery systems, rather than as direct modulators of signaling pathways.[10][11][12]

Conclusion

2-((Trimethylsilyl)ethynyl)aniline is a valuable and versatile intermediate in organic synthesis. Its well-defined chemical properties and predictable reactivity in Sonogashira coupling reactions make it an important tool for chemists. However, for professionals in drug development, it is crucial to note the current absence of data regarding its biological effects and mechanism of action. Future research may explore the biological potential of this compound and its derivatives, but at present, its utility is primarily in the synthetic domain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2- (Trimethylsilyl)ethynyl aniline 97 103529-16-4 [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-(Trimethylsilyl)ethynyl)aniline | C11H15NSi | CID 4377953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-[(TRIMETHYLSILYL)ETHYNYL]ANILINE [chemicalbook.com]
- 5. 2-[(Trimethylsilyl)ethynyl]aniline, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 2-[(トリメチルシリル)エチニル]アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel 2-substituted aniline pyrimidine derivatives as potential and orally bioavailable Mer inhibitors with antitumor activities -

PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Silylated biomolecules: Versatile components for bioinks [frontiersin.org]
- To cite this document: BenchChem. [Technical Guide: 2-((Trimethylsilyl)ethynyl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017908#2-trimethylsilyl-ethynyl-aniline-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com